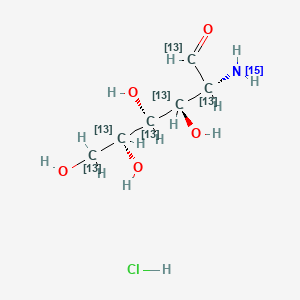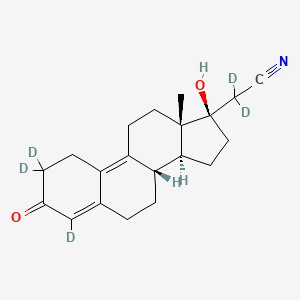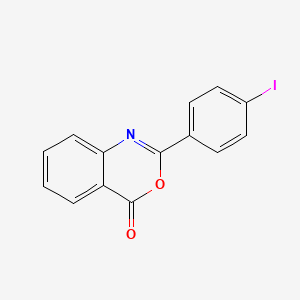
Cyp1B1-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyp1B1-IN-5 is a compound that acts as an inhibitor of the enzyme cytochrome P450 1B1 (CYP1B1). Cytochrome P450 enzymes are involved in the metabolism of various endogenous and exogenous substances, including drugs, toxins, and carcinogens. CYP1B1, in particular, has been implicated in the metabolism of procarcinogens and the development of certain cancers .
Preparation Methods
The synthesis of Cyp1B1-IN-5 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce the desired substituents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity . Industrial production methods may involve scaling up the laboratory synthesis using larger reactors and more efficient purification techniques .
Chemical Reactions Analysis
Cyp1B1-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cyp1B1-IN-5 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of CYP1B1 and its effects on the metabolism of various substrates. In biology, it is used to investigate the role of CYP1B1 in cellular processes and disease development. In medicine, this compound is explored for its potential as a therapeutic agent in cancer treatment, particularly in cancers where CYP1B1 is overexpressed . Additionally, it has applications in the pharmaceutical industry for drug development and screening .
Mechanism of Action
The mechanism of action of Cyp1B1-IN-5 involves the inhibition of the CYP1B1 enzyme. CYP1B1 is a monooxygenase that catalyzes the oxidation of various substrates, including procarcinogens. By inhibiting CYP1B1, this compound prevents the activation of these procarcinogens, thereby reducing their carcinogenic potential. The molecular targets and pathways involved include the binding of this compound to the active site of CYP1B1, leading to the inhibition of its enzymatic activity .
Comparison with Similar Compounds
Cyp1B1-IN-5 can be compared with other CYP1B1 inhibitors, such as flavonoids and synthetic inhibitors. Similar compounds include resveratrol, quercetin, and other polyphenolic compounds that also inhibit CYP1B1. What sets this compound apart is its higher specificity and potency in inhibiting CYP1B1, making it a more effective tool for studying the enzyme and its role in disease .
Properties
Molecular Formula |
C14H8INO2 |
|---|---|
Molecular Weight |
349.12 g/mol |
IUPAC Name |
2-(4-iodophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H8INO2/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(17)18-13/h1-8H |
InChI Key |
WQHAEZGAZWZFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


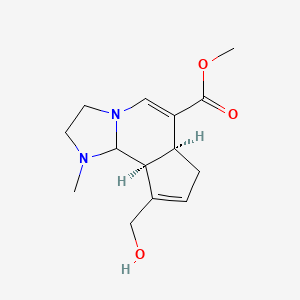

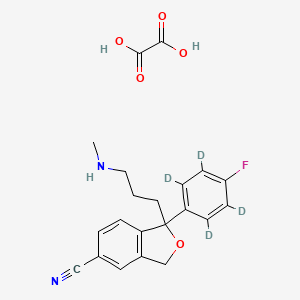
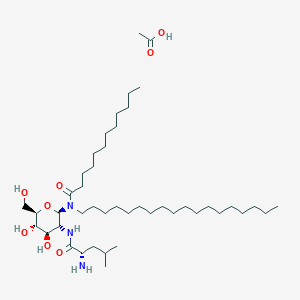

![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)
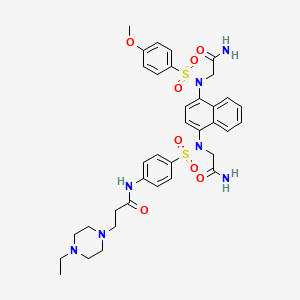

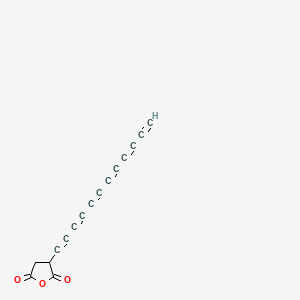
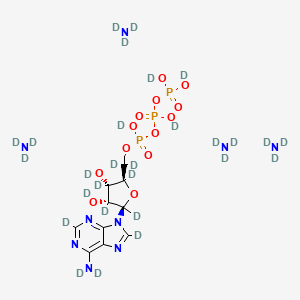
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12405088.png)
